
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline has been demonstrated through various methodologies. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines can be synthesized from corresponding fluorinated [2-(o-alkynylphenyl)ethyl]amines via a one-pot procedure involving intramolecular alkyne hydroamination followed by Pd-catalyzed oxidation (Severin et al., 2010). Another example is the AgOTf-catalyzed three-component reactions of 2-alkynylbenzaldehydes, amines, and indoles, yielding 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been elucidated through various spectroscopic and crystallographic methods. N-methyl-1,2-dihydro-2-benzoylmethylenequinolines, for example, show configurational dissimilarity with unmethylated congeners, as determined by NMR, UV–Vis, and X-ray methods, highlighting the importance of substitution patterns on molecular configuration (Gawinecki et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline derivatives are diverse, reflecting their complex structure. The oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes facilitates the synthesis of C1-benzyl and -benzoyl isoquinolines, showcasing the compound's versatility in forming structurally diverse derivatives (Wan et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline and its derivatives have been utilized in synthetic chemistry for the construction of complex molecular scaffolds. For example, Tao Chen et al. (2011) demonstrated a convergent construction of 1,4-dihydropyridine scaffold containing indole fragment through three-component reactions, highlighting an efficient and atom-economic synthetic strategy (Chen, Xu, Liu, & Ji, 2011). Similarly, N. Markina et al. (2011) described the synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the versatility of these compounds in creating a wide range of derivatives (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).
Materials Science Applications
In materials science, the aggregation-enhanced emission and solid-state emission of naphthalimide derivatives, closely related to the 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline structure, have been studied. A. Srivastava et al. (2016) investigated four new 1,8-naphthalimide-based compounds, examining their nanoaggregate formation, emission intensity, and photophysical properties, which are crucial for developing advanced photonic materials (Srivastava, Singh, & Mishra, 2016).
Pharmaceutical Research Applications
The potential anticancer applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been a subject of pharmaceutical research. K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro anticancer activity, discovering potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010). Another study by A. Bermejo et al. (2002) explored the antitumor targeting of the G1 phase of the cell cycle by benzoyldihydroisoquinolines and related 1-substituted isoquinolines, identifying compounds with significant cytotoxic activities (Bermejo, Andreu, Suvire, Léonce, Caignard, Renard, Pierré, Enriz, Cortes, & Cabedo, 2002).
Propiedades
IUPAC Name |
[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-5-8-17(22)14-15-23(26)21-16-19-11-4-6-12-20(19)25-21/h1-16,23,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABYDZHOIAGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
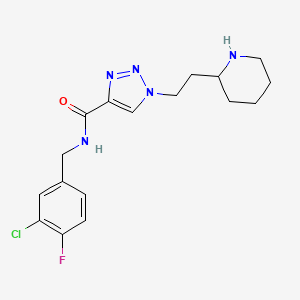
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
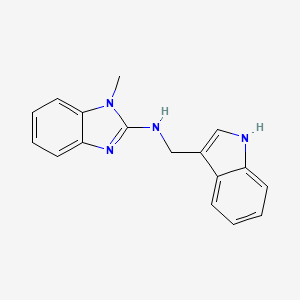
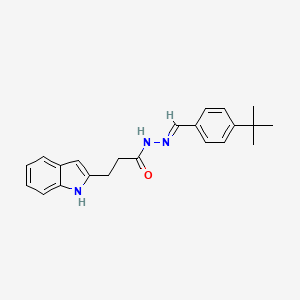
![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)
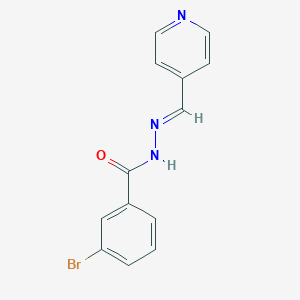
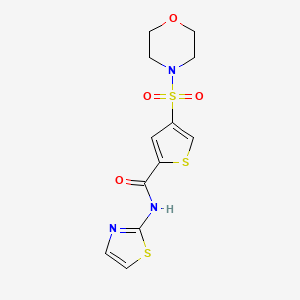
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)